Cas no 893736-86-2 (4-(3-Benzyloxyphenyl)benzonitrile)

4-(3-Benzyloxyphenyl)benzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with a 3-benzyloxyphenyl group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring aromatic nitrile functionalities. The benzyloxy group enhances solubility in organic solvents, facilitating further chemical modifications. Its high purity and stability under standard conditions ensure reliable performance in coupling reactions, such as Suzuki-Miyaura or cyanation processes. The compound’s well-defined molecular architecture also supports its use in materials science, including liquid crystal and polymer research. Strict quality control measures are applied to meet industry standards for consistency and reproducibility.
4-(3-Benzyloxyphenyl)benzonitrile structure
893736-86-2 structure
Product Name:4-(3-Benzyloxyphenyl)benzonitrile
CAS No:893736-86-2
MF:C20H15NO
MW:285.339205026627
MDL:MFCD06802286
CID:3031445
PubChem ID:20099936
Update Time:2025-06-08

4-(3-Benzyloxyphenyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3'-(BENZYLOXY)[1,1'-BIPHENYL]-4-CARBONITRILE
    • BS-23917
    • 4-(3-Benzyloxyphenyl)benzonitrile
    • MFCD06802286
    • 893736-86-2
    • AKOS004116199
    • CS-0210744
    • 4-(3-phenylmethoxyphenyl)benzonitrile
    • DTXSID30602455
    • MDL: MFCD06802286
    • Inchi: 1S/C20H15NO/c21-14-16-9-11-18(12-10-16)19-7-4-8-20(13-19)22-15-17-5-2-1-3-6-17/h1-13H,15H2
    • InChI Key: NAXZRXQUOBFIIH-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1=CC=CC(=C1)C1C=CC(C#N)=CC=1

Computed Properties

  • Exact Mass: 285.115364102Da
  • Monoisotopic Mass: 285.115364102Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 33Ų

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4-(3-Benzyloxyphenyl)benzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:893736-86-2)4-(3-Benzyloxyphenyl)benzonitrile
Order Number:A1187369
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:03
Price ($):232.0
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Additional information on 4-(3-Benzyloxyphenyl)benzonitrile

Professional Introduction to 4-(3-Benzyloxyphenyl)benzonitrile (CAS No. 893736-86-2)

4-(3-Benzyloxyphenyl)benzonitrile, a compound with the chemical formula C20H15NO, is a significant molecule in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique CAS number CAS no. 893736-86-2, has garnered attention due to its structural properties and potential applications in drug development. The presence of both benzyloxy and benzonitrile functional groups makes it a versatile intermediate for synthesizing more complex molecules, particularly in the realm of biologically active compounds.

The benzyloxy group, attached to a phenyl ring, introduces a hydrophobic moiety that can enhance the lipophilicity of the molecule, while the benzonitrile group provides a site for further chemical modifications. These features make 4-(3-benzyloxyphenyl)benzonitrile a valuable building block in the synthesis of novel pharmaceutical agents. Recent studies have highlighted its role in developing small-molecule inhibitors targeting various biological pathways.

In the context of contemporary pharmaceutical research, 4-(3-benzyloxyphenyl)benzonitrile has been explored for its potential in creating kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling and are often implicated in diseases such as cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop therapies that can modulate these pathways effectively. The benzyloxyphenyl core of this compound provides a scaffold that can be modified to target different kinase families.

One of the most exciting applications of 4-(3-benzyloxyphenyl)benzonitrile is in the development of antitumor agents. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on tyrosine kinases, which are overactive in many cancer types. The benzonitrile moiety can be functionalized to introduce additional pharmacophores that enhance binding affinity to target proteins. This approach has led to the discovery of several lead compounds that are currently undergoing further investigation in preclinical studies.

The synthesis of 4-(3-benzyloxyphenyl)benzonitrile involves multi-step organic reactions, typically starting from commercially available phenols and benzonitrile derivatives. The introduction of the benzyloxy group requires careful selection of coupling reagents and conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

The pharmacological profile of 4-(3-benzyloxyphenyl)benzonitrile has been extensively studied in vitro and in vivo. Preliminary results suggest that this compound exhibits moderate bioactivity, particularly against certain cancer cell lines. Its ability to interact with biological targets without causing significant off-target effects makes it an attractive candidate for further development. Researchers are also exploring its potential as a prodrug, where it can be converted into an active form within the body to improve therapeutic efficacy.

The role of computational chemistry in optimizing the structure-activity relationships (SAR) of 4-(3-benzyloxyphenyl)benzonitrile cannot be overstated. Molecular modeling techniques allow researchers to predict how different modifications will affect the compound's bioactivity. This approach has been instrumental in guiding synthetic efforts and identifying promising derivatives for further testing. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process significantly.

In conclusion, 4-(3-benzyloxyphenyl)benzonitrile (CAS no. 893736-86-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly kinase inhibitors and antitumor agents. Ongoing studies continue to uncover new applications for this compound, driven by advancements in synthetic chemistry and computational biology. As research progresses, 4-(3-benzyloxyphenyl)benzonitrile is expected to play an increasingly important role in the development of novel therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:893736-86-2)4-(3-Benzyloxyphenyl)benzonitrile
A1187369
Purity:99%
Quantity:5g
Price ($):232.0
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